molecular formula C8H7BrO3S B112366 3-Bromo-4-(methylsulfonyl)benzaldehyde CAS No. 254878-96-1

3-Bromo-4-(methylsulfonyl)benzaldehyde

Cat. No.: B112366
CAS No.: 254878-96-1
M. Wt: 263.11 g/mol
InChI Key: VQVXLUIYQIQWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(methylsulfonyl)benzaldehyde is a heterocyclic organic compound with the molecular formula C8H7BrO3S . It has a molecular weight of 263.11 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 . This indicates that the molecule consists of a benzaldehyde group with a bromo and a methylsulfonyl substituent.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The compound is stable at room temperature .

Scientific Research Applications

Improving Synthetic Processes

A study by Feng (2002) discussed improving the synthetic process of related compounds, highlighting a stepwise methodology that includes reactions with bromine, sodium methylate, and dimethyl sulphate in DMF, employing cuprous chloride as a catalyst. This process culminates in the synthesis of 3,4,5-trimethoxy benzaldehyde, demonstrating the importance of 3-Bromo-4-(methylsulfonyl)benzaldehyde in complex organic synthesis procedures Feng, 2002.

Solubility Modeling

Research by Cong et al. (2016) focused on the solubility modeling of 4-(Methylsulfonyl)benzaldehyde in various organic solvents at elevated temperatures. The study provided essential data for understanding the solubility behavior of similar compounds, which is critical for their production and purification processes Cong et al., 2016.

Kinetics and Mechanism Investigation

Dehdab, Habibi‐Khorassani, and Shahraki (2014) investigated the kinetics and mechanism of reaction for synthesized highly diastereoselective substituted tetrahydropyridines in the presence of La(NO3)3.6H2O as a catalyst. This study sheds light on the reaction mechanisms involving similar aldehyde compounds and highlights the importance of catalysts in achieving desired outcomes Dehdab, Habibi‐Khorassani, & Shahraki, 2014.

Application in Green Chemistry

Verdía, Santamarta, and Tojo (2017) described an experiment for undergraduate organic chemistry classes based on the application of an ionic liquid as a solvent and catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile. This project provides insight into innovative ideas in chemical research and green chemistry, demonstrating how related compounds can be used in educational settings to promote sustainable practices Verdía, Santamarta, & Tojo, 2017.

Advanced Organic Synthesis

Another study by Banerjee, Poon, and Bedoya (2013) explored an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol from commercially available 3-hydroxy-4-methoxy-benzaldehyde. This research highlights the versatility of bromo-substituted benzaldehydes in synthesizing complex organic molecules Banerjee, Poon, & Bedoya, 2013.

Properties

IUPAC Name

3-bromo-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVXLUIYQIQWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611639
Record name 3-Bromo-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254878-96-1
Record name 3-Bromo-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution containing 0.5 g 3-bromo-4-fluorobenzaldehyde and 20 ml of DMSO was added 0.49 g methanesulfinic acid sodium salt with stirring at 90° C. The solution was stirred 6 hours at 90° C. and poured into water. Sodiumhydrogencarbonate was added and the product extract with ethyl acetate. The extract was evaporated to dryness in vacuo. The residue was triturated with 2-propanol, yield 0.69 g. 1H-NMR (DMSO-d6, 400 MHz): 3.52 (s, 3 H, CH3), 8.10-8.47 (m, 3 H, Ar), 10.01 (d, 1 H, CHO).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.